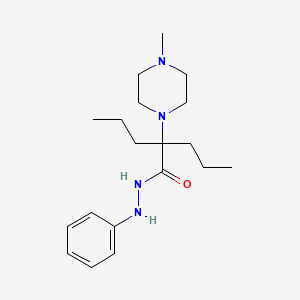
1-Piperazineacetic acid, alpha,alpha-dipropyl-4-methyl-, 2-phenylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetic acid, alpha,alpha-dipropyl-4-methyl-, 2-phenylhydrazide is a chemical compound with the molecular formula C19H32N4O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 1-Piperazineacetic acid, alpha,alpha-dipropyl-4-methyl-, 2-phenylhydrazide involves several steps. The synthetic routes typically include the reaction of piperazine derivatives with acetic acid and phenylhydrazine under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Piperazineacetic acid, alpha,alpha-dipropyl-4-methyl-, 2-phenylhydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1-Piperazineacetic acid, alpha,alpha-dipropyl-4-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineacetic acid, alpha,alpha-dipropyl-4-methyl-, 2-phenylhydrazide can be compared with other similar compounds, such as 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds may have variations in their chemical structure, leading to differences in their reactivity and applications .
Eigenschaften
CAS-Nummer |
174198-03-9 |
|---|---|
Molekularformel |
C19H32N4O |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-N'-phenyl-2-propylpentanehydrazide |
InChI |
InChI=1S/C19H32N4O/c1-4-11-19(12-5-2,23-15-13-22(3)14-16-23)18(24)21-20-17-9-7-6-8-10-17/h6-10,20H,4-5,11-16H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
OWTDKEIVVQGOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C(=O)NNC1=CC=CC=C1)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















